molecular formula C44H69NO12 B1663567 Tacrolimus CAS No. 104987-11-3

Tacrolimus

Katalognummer: B1663567
CAS-Nummer: 104987-11-3
Molekulargewicht: 804.0 g/mol
InChI-Schlüssel: QJJXYPPXXYFBGM-JKBWTTSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Biosynthetic Pathway and Enzymatic Reactions

Tacrolimus is synthesized via a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) pathway in Streptomyces tsukubaensis. Key steps include:

Module Function Substrates/Elongation Units Enzymes Involved
Starter unitLoading 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC)Chorismic acid derivativeFkbO
PKS modules 1–10Chain elongation via malonyl-CoA, methylmalonyl-CoA, and allylmalonyl-CoA4× malonyl-CoA, 5× methylmalonyl-CoAFkbA, FkbB, FkbC
NRPS moduleIncorporation of L-pipecolic acid (from L-lysine)L-lysineFkbL, FkbP
Post-PKS tailoringOxidation, methylation at C9 and C31S-adenosyl methionine (SAM)FkbM (C31), FkbD (C9)

Source:

The biosynthesis produces by-products like ascomycin (37,38-dihydro-FK506) and 39,40-dihydro this compound due to substrate flexibility .

Acid-Catalyzed Dehydration

Treatment with p-toluenesulfonic acid in refluxing toluene yields 23,24-anhydro this compound (C~44~H~67~NO~12~) via dehydration. Key characteristics:

  • NMR : J = 16 Hz between H-23 (δ 6.35) and H-24 (δ 7.09), confirming E-configuration .

  • Yield : 27% .

Hydrogenation

Selective hydrogenation of the 39,40 double bond using 5% Pd/C produces 39,40-dihydro this compound (C~44~H~71~NO~12~):

  • Key change : Loss of H-39 multiplet (δ 5.82–5.85) in ¹H NMR .

  • Bioactivity : Reduced immunosuppressive potency compared to this compound .

Metabolic Reactions in Humans

This compound undergoes hepatic metabolism primarily via CYP3A4/5, producing eight major metabolites:

Metabolite Structural Modification Enzyme Relative Activity
13-Demethyl this compoundDemethylation at C13CYP3A4/5Inactive
31-Demethyl this compoundDemethylation at C31CYP3A4/5Equipotent to parent
12-Hydroxy this compoundHydroxylation at C12CYP3A4/5Inactive
15,31-Didemethyl this compoundDual demethylation at C15 and C31CYP3A4/5Not reported

Source:

Stability and Tautomerism

This compound exhibits solvent-dependent tautomerism and rotamer formation:

  • Tautomers I/II : Result from keto-enol tautomerism at C8-C9 carbonyl groups (RR~t~ 0.96 in PF HPLC method) .

  • Rotamers : Arise from restricted amide bond rotation (ratio varies with solvent polarity) .

Wissenschaftliche Forschungsanwendungen

Immunosuppression in Organ Transplantation

Overview
Tacrolimus is a cornerstone in the immunosuppressive regimens for kidney, liver, heart, and lung transplants. It functions as a calcineurin inhibitor, suppressing T-cell activation and proliferation by binding to FK506 binding protein (FKBP) and inhibiting calcineurin activity.

Clinical Efficacy

  • Kidney Transplantation : A study indicated that this compound significantly reduced the incidence of acute rejection compared to cyclosporine (19.6% vs. 37.3%) during the initial six months post-transplantation . Long-term outcomes showed better renal function with this compound-based regimens .
  • Liver Transplantation : this compound has been shown to reduce chronic rejection rates and is preferred for its efficacy in preventing graft-versus-host disease .
  • Heart and Lung Transplantation : While data are less conclusive, this compound appears effective in reducing rejection episodes and improving survival rates .

Topical Applications

Overview
this compound is utilized in dermatology for its anti-inflammatory properties, particularly in treating atopic dermatitis and psoriasis.

Case Studies

  • Atopic Dermatitis : A randomized controlled trial demonstrated that this compound ointment effectively reduced symptoms in patients with moderate to severe atopic dermatitis, showing significant improvement in skin condition compared to placebo .
  • Psoriasis : this compound has been used off-label for psoriasis treatment, particularly in sensitive areas such as the face and intertriginous regions, where traditional therapies may be too harsh .

Ocular Applications

Overview
Recent studies have explored the use of this compound in treating dry eye disease (DED) due to its ability to modulate inflammatory responses.

Research Findings

  • A study found that 0.03% this compound eye drops improved tear film stability and ocular surface health in DED patients, demonstrating a reduction in inflammatory cytokines and an increase in goblet cell populations .
  • This compound-loaded liposomes enhanced ocular bioavailability, suggesting a promising avenue for topical ocular therapies .

Pharmacogenetics and Personalized Medicine

Overview
this compound exhibits significant inter-individual variability in pharmacokinetics and pharmacodynamics, necessitating personalized dosing strategies.

Insights from Research

  • Pharmacogenetic studies have identified genetic markers influencing this compound metabolism, allowing for tailored dosing regimens that optimize therapeutic outcomes while minimizing toxicity .
  • A machine-learning model has been developed to predict this compound concentration based on patient-specific factors, enhancing individualized treatment approaches .

Adverse Effects and Management

While this compound is highly effective, it is associated with several adverse effects:

  • Nephrotoxicity : Renal impairment is a significant concern; monitoring serum creatinine levels is essential during therapy .
  • Neurotoxicity : Symptoms such as tremors or headaches may occur; dose adjustments are often required .
  • Diabetes Mellitus : this compound can induce hyperglycemia; careful monitoring of blood glucose levels is necessary .

Data Tables

Application AreaEfficacy EvidenceKey Findings
Kidney TransplantationLower acute rejection rates19.6% vs. 37.3% compared to cyclosporine
Liver TransplantationReduced chronic rejectionImproved graft survival rates
Atopic DermatitisSignificant symptom reductionEffective compared to placebo in clinical trials
Dry Eye DiseaseImproved tear film stabilityEnhanced goblet cell populations observed

Eigenschaften

CAS-Nummer

104987-11-3

Molekularformel

C44H69NO12

Molekulargewicht

804.0 g/mol

IUPAC-Name

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1

InChI-Schlüssel

QJJXYPPXXYFBGM-JKBWTTSLSA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Isomerische SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

Kanonische SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Aussehen

White powder

melting_point

126 °C

Key on ui other cas no.

104987-11-3
109581-93-3

Physikalische Beschreibung

Solid

Piktogramme

Acute Toxic; Health Hazard

Verwandte CAS-Nummern

109581-93-3 (Hydrate)
104987-11-3 (Parent)

Haltbarkeit

Stable under recommended storage conditions. /FK-506 monohydrate/

Löslichkeit

Insoluble

Synonyme

Anhydrous Tacrolimus
Anhydrous, Tacrolimus
FK 506
FK-506
FK506
FR 900506
FR-900506
FR900506
Prograf
Prograft
Tacrolimus
Tacrolimus Anhydrous
Tacrolimus, Anhydrous

Dampfdruck

8.37X10-32 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

17-Allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone (FK506; 8.04 mg, 0.01 mmol) was dissolved in acetonitrile (CH3CN; 100 μl), a solution of phosgene (COCl2) in toluene (1.24 mmol/ml; 8 μl, 0.01 mmol) was added at room temperature, and this was followed by stirring for 1.5 hours. After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl) were added, and this was followed by stirring at room temperature for 1.5 hours. After completion of the reaction, the resin was washed with DMF two times and with water two times, a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added, and this was followed by stirring for 1 minute. After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl) were added, and this was followed by stirring at room temperature for 5 minutes. Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times, and the TOYO Pearl resin with FK506 obtained was used in the binding experiment described below.
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus
Reactant of Route 2
Tacrolimus
Reactant of Route 3
Tacrolimus
Reactant of Route 4
Tacrolimus
Reactant of Route 5
Tacrolimus
Reactant of Route 6
Tacrolimus
Customer
Q & A

ANone: Tacrolimus binds to an intracellular protein called FK506-binding protein 1A (FKBP1A), forming a complex. This complex inhibits the activity of calcineurin, a phosphatase enzyme crucial for the activation of T lymphocytes. [, ] This ultimately prevents the transcription of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation and immune response activation. [, , , ]

ANone: While both this compound and cyclosporine inhibit calcineurin, they bind to different intracellular proteins. This compound binds to FKBP1A, while cyclosporine binds to cyclophilin. These distinct binding partners might contribute to the subtle differences in their pharmacological profiles.

ANone: The molecular formula of this compound is C44H69NO12, and its molecular weight is 804.018 g/mol. [, ]

ANone: Yes, population pharmacokinetic models have been developed to predict this compound blood concentrations and optimize dosing regimens. These models incorporate factors such as cytochrome P450 (CYP) 3A5 genotype, weight, hematocrit, and time after transplantation. [, , ]

ANone: this compound is available in both immediate-release (IR) and prolonged-release (PR) formulations. The PR formulation (once-daily) exhibits a lower peak drug level and slower absorption compared to the IR formulation (twice-daily). [, ] Studies have shown that switching from IR to PR formulations, especially in rapid metabolizers, can impact this compound exposure and potentially influence clinical outcomes. Furthermore, administering PR this compound as a suspension, either orally or via a nasogastric tube, can alter its absorption rate and peak blood concentrations compared to intact capsules.

ANone: this compound exhibits significant inter-individual variability in its pharmacokinetics. Key factors include:

  • CYP3A Metabolism: this compound is primarily metabolized by CYP3A enzymes, particularly CYP3A4 and CYP3A5 in the liver and intestine. Genetic polymorphisms in these enzymes, notably the CYP3A51 allele, significantly impact this compound clearance. Individuals carrying the CYP3A51 allele generally require higher this compound doses to achieve target blood concentrations. [, , , , , ]
  • P-glycoprotein (P-gp) Efflux: P-gp, a transporter protein, limits this compound absorption in the intestine. Genetic variations in the MDR1 gene, which encodes P-gp, can influence this compound bioavailability. [, , ]
  • Other Factors: Age, gender, body weight, hematocrit, serum albumin levels, bilirubin, creatinine, triglycerides, and concomitant medications like corticosteroids can also influence this compound pharmacokinetics. [, , , ]

ANone: Therapeutic drug monitoring (TDM) of this compound generally involves measuring trough blood concentrations (C0) at steady state using immunoassays or high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This monitoring helps adjust dosages to maintain levels within a narrow therapeutic window and minimize toxicity risks. [, , ]

ANone: Pregnancy can significantly alter this compound pharmacokinetics, often requiring dosage adjustments. The exact mechanisms are not fully elucidated, but hormonal changes, increased blood volume, and placental transfer likely contribute to altered absorption, distribution, and clearance. Close monitoring is crucial during pregnancy to maintain therapeutic levels and ensure both maternal and fetal well-being.

ANone: Yes, co-administration of this compound with drugs that inhibit or induce CYP3A enzymes or P-gp can significantly impact its blood concentrations. For example:

  • CYP3A Inhibitors: Concomitant use of CYP3A inhibitors, such as ketoconazole, voriconazole, or omeprazole, can increase this compound levels. Careful monitoring and dose adjustments are necessary to avoid toxicity. [, , ]
  • CYP3A Inducers: Conversely, drugs that induce CYP3A enzymes, like rifampicin or phenytoin, can decrease this compound concentrations, potentially leading to treatment failure.

ANone: In vitro studies often utilize isolated human adipocytes or cell lines like L6 cells to investigate the effects of this compound on glucose uptake, insulin signaling, and cellular trafficking of glucose transporter 4 (GLUT4). Animal models, such as rats and non-human primates, are employed to assess the efficacy of this compound in preventing allograft rejection and to explore its impact on immune responses, infection susceptibility, and organ function. [, ]

ANone: The most common methods include:

  • HPLC-MS/MS: Provides higher sensitivity and specificity for quantifying this compound and its metabolites, particularly 13-O-demethyl this compound (13-O-DMT).

ANone: this compound exhibits poor water solubility, which can limit its dissolution and absorption. Formulating this compound as a solid dispersion using polymers like Eudragit E®/HCl has shown promise in enhancing its solubility and in vivo absorption.

ANone: Several alternatives to this compound exist, each with its own efficacy and safety profile. These include:

  • Cyclosporine: Another calcineurin inhibitor, often used in combination with other immunosuppressants. [, , , , ]
  • Sirolimus: A mammalian target of rapamycin (mTOR) inhibitor, sometimes preferred in patients with concerns about calcineurin inhibitor toxicity.
  • Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA): Inhibit purine synthesis, crucial for lymphocyte proliferation. Often used in combination with calcineurin inhibitors. [, , ]

ANone: this compound was discovered in 1984 and subsequently developed for clinical use in organ transplantation. It gained FDA approval for the prevention of organ rejection in liver transplantation in 1994, marking a significant milestone in the field of immunosuppression.

ANone: Due to its potent immunosuppressive properties, this compound is being investigated for various conditions, including:

  • Atopic Dermatitis: Topical formulations of this compound have shown efficacy in managing atopic dermatitis by suppressing inflammation. [, ]
  • Idiopathic Pulmonary Fibrosis: Studies suggest a potential role for this compound in mitigating acute exacerbations of idiopathic pulmonary fibrosis, but further research is needed.
  • Minimal Change Disease: this compound monotherapy is being explored as an alternative to corticosteroids for treating minimal change disease in adults.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.